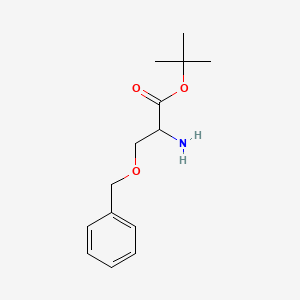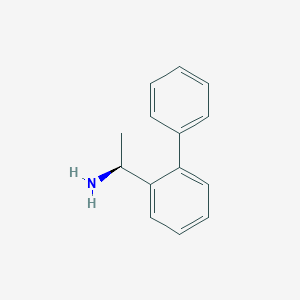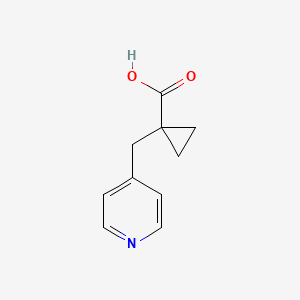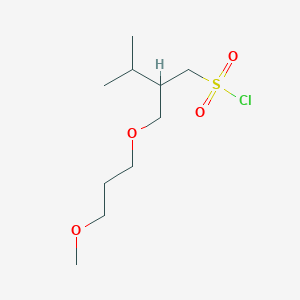
(2S)-2-amino-2-cyclohexyl-N-methylacetamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a cyclohexyl group, and a methylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and N-methylacetamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-cyclohexylacetamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
(2S)-2-amino-2-cyclohexyl-N-ethylacetamide: Contains an ethyl group instead of a methyl group, potentially altering its properties.
(2S)-2-amino-2-cyclohexyl-N-propylacetamide: The presence of a propyl group may influence its solubility and interaction with biological targets.
Uniqueness
(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is unique due to its specific stereochemistry and the presence of both a cyclohexyl group and a methylacetamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H19ClN2O |
|---|---|
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
(2S)-2-amino-2-cyclohexyl-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H/t8-;/m0./s1 |
InChI-Schlüssel |
PKPVJDGTMVAKEC-QRPNPIFTSA-N |
Isomerische SMILES |
CNC(=O)[C@H](C1CCCCC1)N.Cl |
Kanonische SMILES |
CNC(=O)C(C1CCCCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)

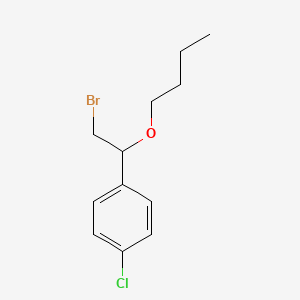
![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
